molecular formula C6H8F3NO4 B14792627 azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B14792627
M. Wt: 215.13 g/mol
InChI Key: WHRPDJUENKHACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid homologue of proline. It is a heterocyclic compound with a four-membered ring containing nitrogen as its heteroatom. Azetidine-2-carboxylic acid is found in various plants, including beets, and can be misincorporated into proteins in place of proline, leading to toxic and teratogenic effects . 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Azetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in ring-opening and expansion reactions due to the strain in its four-membered ring .

Common Reagents and Conditions

Common reagents used in the reactions of azetidine-2-carboxylic acid include barium hydroxide, nitrous acid, and hydrochloric acid. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from the reactions of azetidine-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride in methanol yields 2-carbomethoxyazetidine hydrochloride, which can further react to form azetidine-2-carboxylic acid anhydride .

Properties

Molecular Formula

C6H8F3NO4

Molecular Weight

215.13 g/mol

IUPAC Name

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7)

InChI Key

WHRPDJUENKHACE-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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